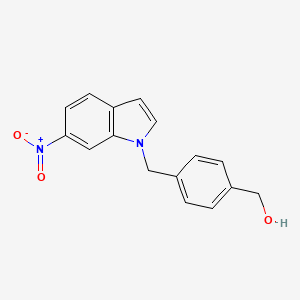

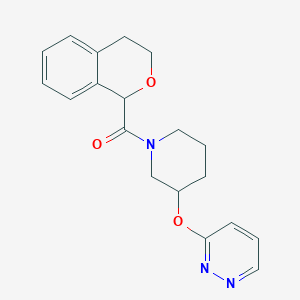

![molecular formula C14H21ClN4O2 B3000548 Tert-butyl 3-[(5-chloropyrazin-2-yl)methyl-methylamino]azetidine-1-carboxylate CAS No. 2378502-28-2](/img/structure/B3000548.png)

Tert-butyl 3-[(5-chloropyrazin-2-yl)methyl-methylamino]azetidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "Tert-butyl 3-[(5-chloropyrazin-2-yl)methyl-methylamino]azetidine-1-carboxylate" is a novel chemical entity that belongs to the class of organic compounds known as azetidines. Azetidines are four-membered nitrogen-containing heterocycles that are structurally related to aziridines but with one additional carbon atom. They are of interest in medicinal chemistry due to their potential biological activities and as building blocks for more complex molecules .

Synthesis Analysis

The synthesis of related azetidine compounds has been explored in various studies. For instance, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate was synthesized through scalable routes, providing a platform for further selective derivatization on the azetidine and cyclobutane rings . Similarly, silylmethyl-substituted aziridine and azetidine have been used as masked dipoles for cycloaddition reactions, leading to the formation of various heterocyclic compounds . These synthetic approaches highlight the versatility of azetidine derivatives in accessing diverse chemical spaces.

Molecular Structure Analysis

The molecular structure of azetidine derivatives is characterized by their small ring size, which imparts a degree of ring strain and reactivity. For example, the molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a related compound, was determined using single crystal X-ray diffraction analysis, revealing a bicyclic structure with a lactone moiety and a piperidine ring . This structural information is crucial for understanding the reactivity and potential applications of azetidine derivatives.

Chemical Reactions Analysis

Azetidine derivatives participate in various chemical reactions due to their strained ring system and reactive functional groups. The silylmethyl-substituted azetidine, for instance, can undergo rearrangement to a pyrrolidine skeleton, demonstrating the dynamic behavior of these compounds under certain conditions . Additionally, the synthesis of methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate through a [3+2] cycloaddition reaction showcases the azetidine ring's participation in cycloaddition reactions, which are fundamental in constructing complex heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives are influenced by their molecular structure. Spectroscopic techniques such as FT-IR and FT-Raman, along with computational methods, have been employed to investigate the properties of related compounds like 5-tert-Butyl-6-chloro-N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide. These studies provide insights into the vibrational frequencies, molecular orbitals, and non-linear optical properties, which are indicative of the compound's stability and electronic characteristics .

Applications De Recherche Scientifique

Synthesis and Structural Modification

Synthesis of Fluoroalkyl-Substituted Pyrazoles : Tert-butyl 3-(methylamino)but-2-enoate reacts with fluorinated acetic acid anhydrides, leading to pyrazoles. This illustrates the compound's role in the synthesis of structurally modified pyrazoles, useful in various chemical applications (Iminov et al., 2015).

Reactivity and Structural Transformation : The compound's reactivity with carboxylic acids chlorides has been studied, demonstrating its utility in the synthesis of various amides, which are important in pharmaceutical and chemical research (Mironovich & Shcherbinin, 2014).

Involvement in Synthesis of Novel Compounds : The compound's derivatives have been used in synthesizing novel compounds, offering a new approach to accessing chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).

Biological and Pharmacological Applications

Anti-mycobacterial and Antifungal Activities : Derivatives of the compound have shown significant anti-mycobacterial and antifungal activities. This highlights its potential in developing new antimicrobial agents (Doležal et al., 2006).

Influence on Flavonolignan Production : Studies on the compound's derivatives have shown that they significantly increase flavonolignan production in Silybum marianum cultures, indicating its utility in agricultural and botanical research (Tumova et al., 2005).

Synthesis of Ligands for Nicotinic Receptors : Derivatives of the compound have been used in synthesizing ligands for nicotinic receptors, which are important in neurological research and drug development (Karimi & Långström, 2002).

Chemical Properties and Applications

Cycloaddition Reactions : The compound's derivatives have been employed in cycloaddition reactions, a critical process in organic synthesis, illustrating its role in creating diverse heterocyclic compounds (Dzedulionytė et al., 2021).

Preparation of Protected Amines : The compound has been used in the synthesis of protected amines, which are valuable intermediates in pharmaceutical synthesis (Nativi et al., 1989).

Role in Diels-Alder Reactions : The compound is involved in Diels-Alder reactions, a key method in constructing complex organic structures (Padwa et al., 2003).

Safety and Hazards

This compound is associated with several hazard statements: H302, H315, H319, H335 . These codes indicate that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

tert-butyl 3-[(5-chloropyrazin-2-yl)methyl-methylamino]azetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21ClN4O2/c1-14(2,3)21-13(20)19-8-11(9-19)18(4)7-10-5-17-12(15)6-16-10/h5-6,11H,7-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGXHGFWZWOVUIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)N(C)CC2=CN=C(C=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

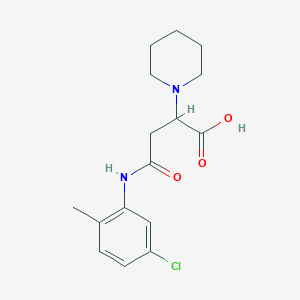

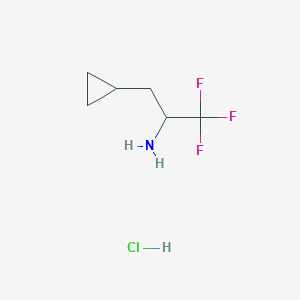

![2-Butyl-6-(2-fluorophenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3000467.png)

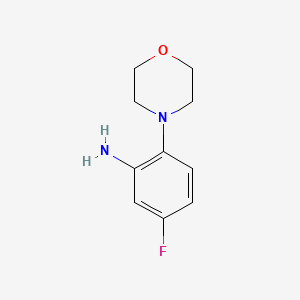

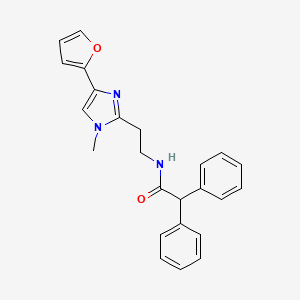

![N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B3000468.png)

![2-({[3-(Trifluoromethyl)phenyl]carbamoyl}methoxy)benzoic acid](/img/structure/B3000475.png)

![2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine](/img/structure/B3000476.png)

![2-[3-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B3000479.png)

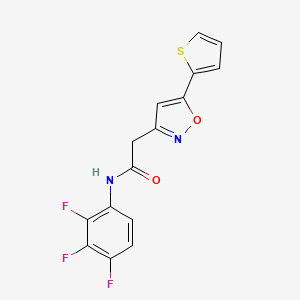

![(E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B3000481.png)

![2-((3-(1H-benzo[d][1,2,3]triazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)benzoic acid](/img/structure/B3000485.png)